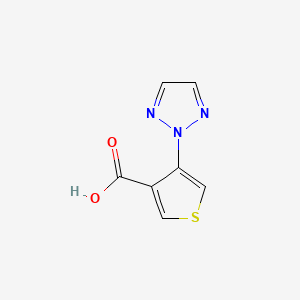
(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenoxyphenyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol can be achieved through several steps. One common method involves the reduction of (E)-methyl 3-(3-phenoxyphenyl)-2-propenoate using sodium borohydride in the presence of polyethylene glycol (PEG-400) to yield 3-(3-phenoxyphenyl)propan-1-ol . This intermediate is then subjected to further reactions to introduce the amino group and achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of safe and environmentally friendly reagents, such as sodium borohydride for reduction and potassium iodide and iodine for iodination, is preferred to minimize hazardous waste .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, amides, and alcohols.
Applications De Recherche Scientifique
(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, influencing biological processes and chemical reactions. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Amino-2-(3-phenoxyphenyl)propan-1-ol: A stereoisomer with different biological activity and properties.
3-(3-Phenoxyphenyl)propan-1-ol: Lacks the amino group, resulting in different chemical reactivity and applications.
Uniqueness
(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
2-amino-3-(3-phenoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C15H17NO2/c16-13(11-17)9-12-5-4-8-15(10-12)18-14-6-2-1-3-7-14/h1-8,10,13,17H,9,11,16H2 |
Clé InChI |
VSUOEOUCQWOMDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)








![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)



